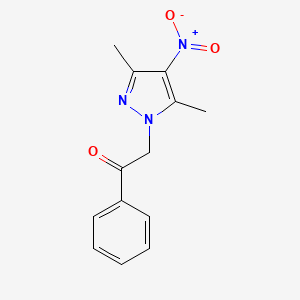

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone, commonly known as DNP, is a synthetic organic compound that has been extensively studied for its biochemical and physiological effects. DNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone and related compounds have been extensively studied for their synthesis and characterization. For instance, compounds obtained by Wolff-Kishner reduction of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones were characterized using IR, 1H, and 13C-NMR spectral data. These compounds were synthesized through solid-phase reactions under basic conditions, showcasing the versatile methods for obtaining pyrazole derivatives with potential applications in medicinal chemistry and materials science (Sharma et al., 2020).

Antibacterial Potential

Research has demonstrated the antibacterial potential of derivatives of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone. Specific compounds bearing methoxy and nitro groups exhibited notable inhibitory potential against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This antibacterial activity opens avenues for developing new antimicrobial agents to combat resistant bacterial infections (Sharma et al., 2020).

DNA Photocleavage Activity

The DNA photocleavage ability of pyrazole derivatives has been a subject of interest in the context of therapeutic applications, such as in the design of anticancer drugs. Compounds derived from 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethanone, especially those bearing halogen groups, displayed good DNA photocleavage activity. This property is crucial for the development of novel therapeutic agents targeting genetic material in cancer cells (Sharma et al., 2020).

Synthesis of Silver Complexes and Antimicrobial Activity

Another interesting aspect is the synthesis of silver complexes from 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes. These complexes exhibited enhanced antibacterial activity and DNA photocleavage capability. Such findings underscore the potential of these compounds in developing metal-based drugs and therapeutic agents with improved efficacy against microbial pathogens and cancer (Sharma et al., 2020).

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-9-13(16(18)19)10(2)15(14-9)8-12(17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEQEUDWHQIDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)

![2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)

![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)

![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5562524.png)

![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)

![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)